

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethoxypropane

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Compound of Interest

Compound Name: *Propionaldehyde diethyl acetal*

Cat. No.: B046473

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This technical guide provides a comprehensive overview of the core physicochemical properties of 1,1-diethoxypropane (CAS No: 4744-08-5), also known as **propionaldehyde diethyl acetal**. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant workflows and chemical relationships.

Introduction to 1,1-Diethoxypropane

1,1-Diethoxypropane is an organic compound classified as an acetal.^[1] Acetals are characterized by two ether groups attached to the same carbon atom and are commonly used as protecting groups for aldehydes in multi-step organic synthesis due to their stability in neutral or basic conditions and sensitivity to acid.^[2] It is a colorless liquid with an ethereal, fruity odor and sees application as a flavoring agent and in the fragrance industry.^{[3][4]}

Physicochemical Properties

The fundamental physicochemical data for 1,1-diethoxypropane are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ O ₂	[5][6][7][8]
Molecular Weight	132.20 g/mol	[3][6][7][9]
IUPAC Name	1,1-diethoxypropane	[7]
CAS Number	4744-08-5	[5][6][7][8]
Canonical SMILES	CCC(OCC)OCC	[5][7]
InChIKey	MBNMGGKBGCIEGF- UHFFFAOYSA-N	[6][7][8][10]
Appearance	Colorless clear liquid (est.)	[4]

Table 2: Physical and Thermodynamic Properties

Property	Value	Reference
Density	0.823 - 0.841 g/cm ³	[5][6]
Boiling Point	122.8 - 124 °C at 760 mmHg	[4][5][6]
Refractive Index	n _{20/D} 1.389 (lit.)	[5]
Vapor Pressure	16.5 mmHg at 25°C	[4][5]
Flash Point	12.8 °C	[5]
Solubility	Slightly soluble in water. Soluble in alcohol.	[4][11]
LogP (Octanol/Water Partition Coefficient)	1.7 - 1.79550	[3][5][7]

Table 3: Molecular and Computational Descriptors

Property	Value	Reference
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	5	[5]
Exact Mass	132.115029749 Da	[5][7]
Polar Surface Area	18.46 Å ²	[1]
Complexity	48.9	[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1,1-diethoxypropane are crucial for reproducible research. The following protocols outline standard laboratory procedures.

Synthesis of 1,1-Diethoxypropane via Acid-Catalyzed Acetalization

This protocol describes the formation of 1,1-diethoxypropane from propionaldehyde and ethanol, a standard method for creating acetal protecting groups.[12]

Materials and Reagents:

- Propionaldehyde
- Ethanol (absolute, excess)
- Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
- Dean-Stark apparatus or a suitable dehydrating agent (e.g., anhydrous calcium chloride)[13]
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add propionaldehyde, a 3-fold molar excess of absolute ethanol, and a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[2]
- Reaction Execution: Heat the mixture to reflux. The water generated as a byproduct of the reaction will be azeotropically removed and collected in the Dean-Stark trap.[12]
- Monitoring: Continue the reaction until no more water is collected in the trap, which indicates the reaction has reached completion. The progress can also be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[2]
- Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.[12]
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the excess ethanol and extraction solvent.[12]
- Purification: Purify the crude product by distillation under atmospheric or reduced pressure to obtain pure 1,1-diethoxypropane.[12]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like 1,1-diethoxypropane.[14]

Instrumentation and Reagents:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

- GC Column: A non-polar column (e.g., DB-5) is suitable.[8]
- Carrier Gas: Helium.
- 1,1-Diethoxypropane standard ($\geq 97\%$ purity).
- Internal Standard (IS): A suitable non-interfering volatile compound (e.g., n-propanol).[14]
- Solvent: Hexane or Dichloromethane (GC grade).[14]

Procedure:

- Standard Preparation: Prepare a series of calibration standards by dissolving known amounts of the 1,1-diethoxypropane standard and a fixed concentration of the internal standard in the chosen solvent.
- Sample Preparation: Dilute the sample containing 1,1-diethoxypropane with the solvent and add the internal standard at the same concentration used for the calibration standards.
- GC-MS Conditions (Typical):
 - Injector Temperature: 250°C
 - Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 4 K/min) to a final temperature (e.g., 250°C) and hold.[8]
 - Transfer Line Temperature: 280°C
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
- Data Acquisition and Analysis:
 - Inject the prepared standards and samples into the GC-MS.
 - Identification: Confirm the identity of 1,1-diethoxypropane by comparing its retention time and mass spectrum with the certified reference standard and matching against a spectral

library (e.g., NIST).[\[14\]](#)

- Quantification: Construct a calibration curve by plotting the ratio of the peak area of 1,1-diethoxypropane to the peak area of the internal standard against the concentration of the standards. Determine the concentration in unknown samples from this curve.[\[14\]](#)

Structural Characterization by NMR Spectroscopy

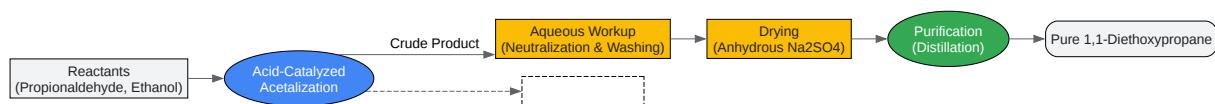
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of organic molecules.

Procedure:

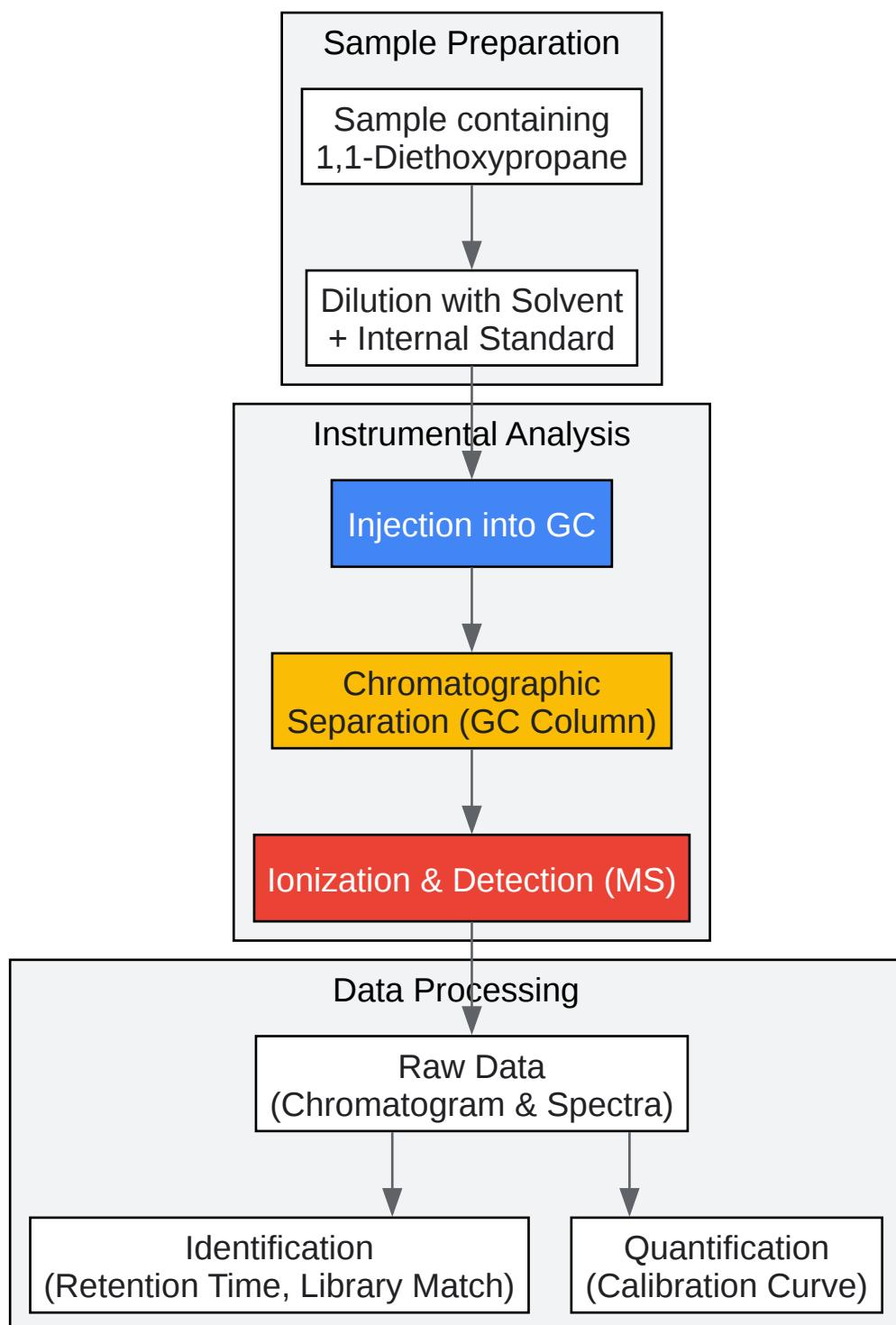
- Sample Preparation: Dissolve a small amount of purified 1,1-diethoxypropane in a suitable deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- Data Acquisition: Acquire ^1H NMR and ^{13}C NMR spectra using a standard NMR spectrometer.[\[7\]](#)
- Spectral Interpretation:
 - ^1H NMR: The spectrum will show distinct signals for the protons in different chemical environments: the methyl protons of the ethyl groups, the methylene protons of the ethyl groups, the methine proton, the methylene protons of the propyl group, and the terminal methyl protons of the propyl group. The splitting patterns (e.g., triplets, quartets) will correspond to the number of adjacent protons (n+1 rule).
 - ^{13}C NMR: The spectrum will show separate peaks for each unique carbon atom in the molecule.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to 1,1-diethoxypropane.

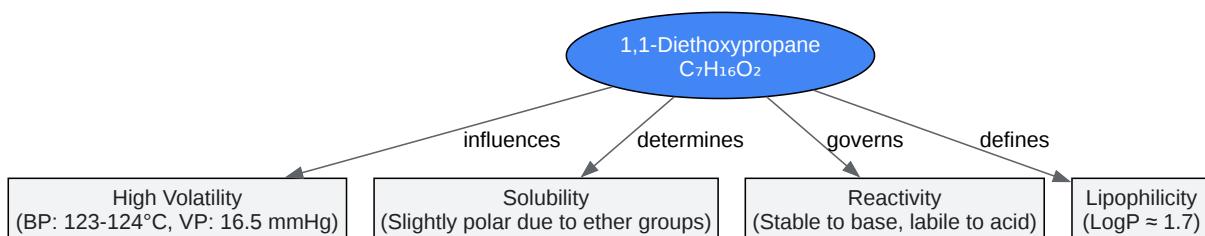
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Caption: Workflow for the synthesis of 1,1-diethoxypropane.



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Caption: Experimental workflow for GC-MS analysis.



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Caption: Relationship between structure and key properties.

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